Technical Guide: Methyl 3-chloro-2-naphthoate (CAS 50915-63-4)
Technical Guide: Methyl 3-chloro-2-naphthoate (CAS 50915-63-4)
Advanced Synthesis, Reactivity, and Application in Medicinal Chemistry [1][2][3]
Executive Summary
Methyl 3-chloro-2-naphthoate (CAS 50915-63-4) is a highly specialized naphthalene derivative serving as a critical building block in the synthesis of polycyclic aromatic pharmacophores.[1][2][3] Characterized by an ortho-halogenated ester motif, this compound offers a unique dual-reactivity profile: the electrophilic carbonyl center at C2 allows for acylation reactions (amide coupling, heterocycle formation), while the chlorine atom at C3 provides a handle for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2] This guide details the synthesis, physicochemical properties, and experimental protocols for leveraging this scaffold in drug discovery.
Physicochemical Profile
The structural rigidity of the naphthalene core, combined with the steric pressure between the methyl ester and the adjacent chlorine, influences both the solubility and the rotational barriers of derived biaryls.
Table 1: Key Chemical Properties
| Property | Value | Note |
|---|---|---|
| CAS Number | 50915-63-4 | Unique Identifier |
| Molecular Formula | C₁₂H₉ClO₂ | |
| Molecular Weight | 220.65 g/mol | |
| Predicted LogP | 3.4 - 3.8 | Lipophilic; requires organic co-solvents |
| Appearance | Off-white to pale yellow solid | Crystalline |
| Melting Point | 55–60 °C (Predicted) | Low melting solid |
| Reactivity | Electrophile (C2); Aryl Halide (C3) | Dual-mode reactivity |[1][2][3][4]
Synthesis Pathways
The synthesis of Methyl 3-chloro-2-naphthoate typically proceeds via modification of 3-substituted-2-naphthoic acids.[1][2][3] Two primary routes ensure high regioselectivity, avoiding the mixture of isomers common in direct naphthalene chlorination.
Route A: The Sandmeyer Approach (Recommended)
This route offers the highest fidelity for placing the chlorine atom exactly at the C3 position, starting from the commercially available 3-amino-2-naphthoic acid.[1][2][3]
-
Diazotization: 3-Amino-2-naphthoic acid is treated with sodium nitrite (NaNO₂) in aqueous HCl at 0°C to form the diazonium salt.[1][2][3]
-
Chlorination: The diazonium species is displaced by chloride using Copper(I) chloride (CuCl) (Sandmeyer reaction).[3]
-
Esterification: The resulting 3-chloro-2-naphthoic acid undergoes Fischer esterification with methanol and sulfuric acid.[1][2][3]
Route B: Dehydroxy-Chlorination
Starting from 3-hydroxy-2-naphthoic acid (BON Acid), the hydroxyl group is converted to a chloride using phosphorus pentachloride (PCl₅) or phosphoryl chloride (POCl₃), followed by quenching with methanol.[1][2][3]
Figure 1: Convergent synthetic pathways for CAS 50915-63-4 ensuring regiochemical integrity.
Experimental Protocol: Palladium-Catalyzed Cross-Coupling
The most critical application of CAS 50915-63-4 is as a scaffold for Suzuki-Miyaura coupling.[1][2][3] The C3-chlorine is sterically hindered by the C2-ester, making standard conditions (e.g., Pd(PPh₃)₄) sluggish.[2]
Expert Insight: To overcome the oxidative addition barrier of the sterically hindered aryl chloride, we utilize a catalyst system based on Buchwald dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos). These electron-rich, bulky ligands facilitate the oxidative addition of the C-Cl bond.[1][2][3]
Protocol: Synthesis of Methyl 3-phenyl-2-naphthoate
Objective: Cross-coupling of Methyl 3-chloro-2-naphthoate with Phenylboronic acid.
Reagents:
-
Substrate: Methyl 3-chloro-2-naphthoate (1.0 eq, 1.0 mmol, 220 mg)[1][2][3]
-
Boronic Acid: Phenylboronic acid (1.5 eq, 1.5 mmol, 183 mg)
-
Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)[2]
-
Alternative: Pd(dppf)Cl₂ (5 mol%) for less hindered boronic acids.[3]
-
-
Base: K₃PO₄ (3.0 eq, 3.0 mmol, 636 mg)
-
Solvent: Toluene:Water (10:1 ratio, degassed)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a 25 mL Schlenk tube or microwave vial and cool under a stream of Argon.
-
Reagent Loading: Add the methyl 3-chloro-2-naphthoate, phenylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄ to the vial.
-
Solvent Addition: Add degassed Toluene (4 mL) and Water (0.4 mL). Note: The biphasic system helps dissolve the inorganic base.
-
Degassing: Sparge the mixture with Argon for 5 minutes to remove dissolved oxygen (critical to prevent Pd oxidation).
-
Reaction: Seal the vessel and heat to 100°C for 12–16 hours.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[3]
-
Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).
Figure 2: Catalytic cycle for the Suzuki coupling of sterically hindered naphthoic esters.
Applications in Drug Discovery
Methyl 3-chloro-2-naphthoate is not merely an intermediate; it is a strategic scaffold for generating Atropisomeric Biaryls .[1][2][3]
-
Restricted Rotation: When coupled with an ortho-substituted aryl ring at C3, the rotation around the biaryl bond is restricted by the C2-ester.[3] This can create axial chirality, a feature increasingly exploited in kinase inhibitors to fit into specific hydrophobic pockets (e.g., analogous to structures found in KRAS inhibitors).
-
Heterocyclization: The ester and the adjacent chloride can be used to fuse a third ring onto the naphthalene core.[3] For example, reaction with hydrazine yields tricyclic indazole-like derivatives after cyclization.[3]
-
Bioisosterism: The naphthalene core serves as a lipophilic spacer, often replacing indole or quinoline moieties in lead optimization to alter metabolic stability (CYP450 interaction).[3]
Safety and Handling (GHS Standards)
While specific toxicological data for CAS 50915-63-4 is limited, it should be handled as a potent alkylating/acylating agent and aryl halide.[1][2][3]
Table 2: Hazard Identification
| Hazard Class | H-Code | Statement |
|---|---|---|
| Skin Irritation | H315 | Causes skin irritation.[1][2][3] |
| Eye Irritation | H319 | Causes serious eye irritation.[2][3][5] |
| STOT-SE | H335 | May cause respiratory irritation.[1][2][3][5] |
| Aquatic Toxicity | H411 | Toxic to aquatic life with long-lasting effects (Predicted for chlorinated PAHs).[1][2][3] |
Self-Validating Safety Step: Always perform a small-scale compatibility test when mixing this ester with strong nucleophiles (e.g., LiAlH₄, Grignards) as the reaction is highly exothermic.[2]
References
-
PubChem. Methyl 3-hydroxy-2-naphthoate (Related Structure/Precursor).[1][2][3][6] National Library of Medicine.[3] [Link][2]
-
Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Protocols.[Link]
-
Yoneda Labs. Practical Guide to Suzuki-Miyaura Cross-coupling.[Link][2]
Sources
- 1. Methyl 3-Hydroxy-2-Naphthoate-Yuntao Chemical [ytao-chem.com]
- 2. Chemical Intermediates List-Jiuzhou Pharmaceutical [en.jiuzhoupharma.com]
- 3. 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy- | C18H14ClNO3 | CID 67305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. codeconcepts.co.in [codeconcepts.co.in]
- 5. Methyl 3-hydroxy-2-naphthoate | C12H10O3 | CID 70163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Naphthalenecarboxamide, N-(5-chloro-2-methylphenyl)-3-hydroxy- | C18H14ClNO2 | CID 67275 - PubChem [pubchem.ncbi.nlm.nih.gov]
